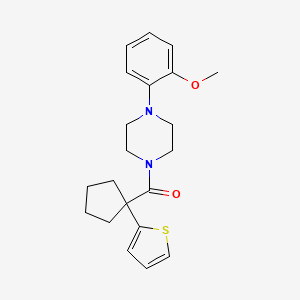
(4-(2-甲氧苯基)哌嗪-1-基)(1-(噻吩-2-基)环戊基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.
科学研究应用
强效拮抗剂的发现
针对 G 蛋白偶联受体 NPBWR1 (GPR7) 的小分子拮抗剂的合成和评价已经得到报道,证明了在与该受体相关的疾病中进行治疗应用的潜力 (Romero 等人,2012 年)。
微管聚合抑制剂
一项针对源自三环杂环的 N-杂环甲苯酮的研究显示,通过抑制微管聚合,对癌细胞系表现出显着的抗增殖特性。这表明它们可用作新型癌症治疗剂 (Prinz 等人,2017 年)。
抗癌和抗结核活动
某些甲苯酮衍生物的合成和评价显示出显着的抗癌和抗结核活性,突出了这些化合物在治疗此类疾病中的治疗潜力 (Mallikarjuna 等人,2014 年)。
抗菌活性
新型 1,2,4-三唑衍生物的合成及其评价显示出对各种微生物具有中等到良好的抗菌活性,表明它们具有作为抗菌剂的潜力 (Bektaş 等人,2007 年)。
作为阿尔茨海默病治疗剂的探索
一系列多功能酰胺表现出中等的酶抑制潜力和轻度的细胞毒性,显示出作为阿尔茨海默病治疗剂的希望 (Hassan 等人,2018 年)。
作用机制
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone interacts with its primary target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these functions.
Pharmacokinetics
The pharmacokinetic properties of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound showed an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone are primarily related to its interaction with the alpha1-adrenergic receptors . The compound’s interaction with these receptors can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
安全和危害
The safety and hazards associated with this compound are not specified in the web search results. As it is intended for research use only, appropriate safety measures should be taken when handling this compound.
未来方向
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds . This suggests potential future directions for the investigation of this compound as a potential alpha1-adrenergic receptor antagonist .
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-8-3-2-7-17(18)22-12-14-23(15-13-22)20(24)21(10-4-5-11-21)19-9-6-16-26-19/h2-3,6-9,16H,4-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUBCNYAGPFXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

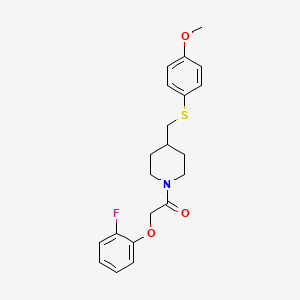
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2443711.png)
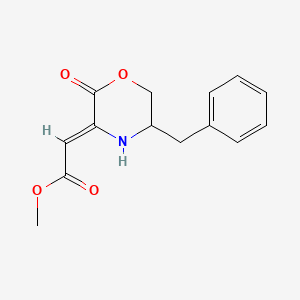
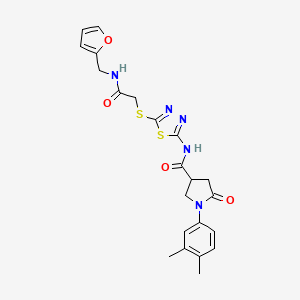
![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)
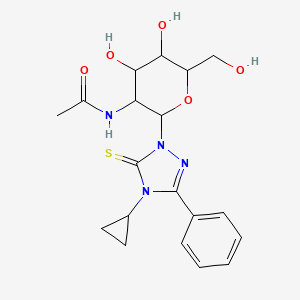
![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2443719.png)
![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)
![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)
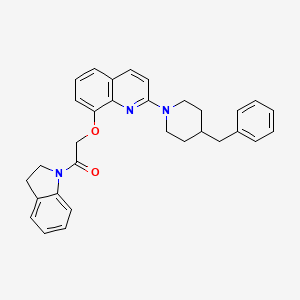
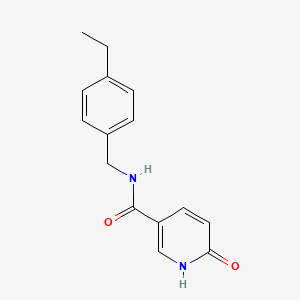

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)